molecular formula C12H11BrN2O2 B173158 Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-76-3

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B173158
CAS No.: 138907-76-3
M. Wt: 295.13 g/mol
InChI Key: RHKYGPAJSIAQMP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring and a bromophenyl group at the 1-position

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The general reaction scheme is as follows:

    Formation of Hydrazone: 4-bromophenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazole ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include ethanol or methanol, and catalysts such as p-toluenesulfonic acid or sodium ethoxide may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation: Oxidized derivatives such as pyrazole-4-carboxylic acid.

    Reduction: Reduced derivatives such as pyrazole-4-carboxylate esters.

    Hydrolysis: Pyrazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.

    Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: Contains a fluorine atom, which can influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYGPAJSIAQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566689
Record name Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-76-3
Record name Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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